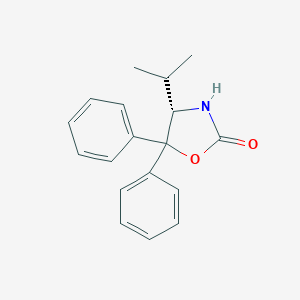

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431649 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184346-45-0 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The reaction proceeds with commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol as the starting material. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | PdI₂ (1 mol%) + KI (10 mol%) |

| Solvent | 1,2-Dimethoxyethane (DME) |

| Temperature | 100°C |

| Pressure | 20 atm (CO-air, 4:1 ratio) |

| Reaction Time | 15 hours |

| Isolated Yield | 81% |

The steric bulk of the substrate necessitates elevated temperatures and pressures to achieve full conversion. KI acts as a promoter, stabilizing the palladium intermediate and facilitating CO insertion.

Mechanistic Pathway

The mechanism involves three steps (Scheme 1):

-

Nitrogen Palladation : The β-amino alcohol coordinates to PdI₂, eliminating HI to form a palladium-amine complex.

-

CO Insertion : Carbon monoxide inserts into the Pd–N bond, generating a carbamoylpalladium intermediate.

-

Intramolecular Cyclization : The hydroxyl group displaces Pd(0), forming the oxazolidinone ring and regenerating HI.

Pd(0) is reoxidized to PdI₂ by atmospheric oxygen, ensuring catalytic turnover.

Traditional Methods Using Activated Carbonyl Reagents

Prior to the palladium-based approach, this compound was synthesized via activated carbonyl reagents such as phosgene, triphosgene, or carbonyldiimidazole (CDI). These methods, though functional, face limitations in safety and scalability[7-11].

Phosgene-Mediated Cyclization

Phosgene reacts with β-amino alcohols to form oxazolidinones via a two-step process:

-

Carbamate Formation : The amino group attacks phosgene, producing a chloroformate intermediate.

-

Ring Closure : Intramolecular nucleophilic attack by the hydroxyl group yields the oxazolidinone.

While effective, phosgene’s toxicity and handling challenges render this method unsuitable for large-scale applications.

Carbonyldiimidazole (CDI) Approach

CDI offers a safer alternative by generating a stable imidazole-carbamate intermediate. However, the reaction requires stoichiometric CDI and prolonged reaction times (24–48 hours), leading to lower yields (50–65%) compared to palladium catalysis.

Comparative Analysis of Synthetic Methods

The table below contrasts key features of the palladium-catalyzed and traditional methods:

| Method | Yield (%) | Safety | Scalability | Stereochemical Integrity |

|---|---|---|---|---|

| PdI₂/KI Carbonylation | 81 | High | Excellent | Preserved |

| Phosgene Cyclization | 70–75 | Low | Poor | Preserved |

| CDI-Mediated Synthesis | 50–65 | Moderate | Moderate | Risk of Racemization |

The PdI₂/KI system outperforms traditional methods in yield, safety, and operational simplicity. Its enantioselectivity stems from the chiral β-amino alcohol precursor, avoiding racemization during cyclization.

Characterization and Quality Control

Spectroscopic Data

The product is characterized by:

-

IR Spectroscopy : Strong carbonyl stretches at 1767 cm⁻¹ (oxazolidinone C=O) and 1744 cm⁻¹ (amide C=O).

-

¹H-NMR (DMSO-d₆) : A singlet at δ 8.14 ppm (NH), aromatic multiplets (δ 7.20–7.68 ppm), and diastereotopic isopropyl protons (δ 0.50–0.91 ppm).

-

¹³C-NMR : Key signals at δ 157.3 ppm (C=O) and δ 87.6 ppm (quaternary C5).

Optical Rotation

The compound exhibits [α] = −253.6° (acetone, c = 7.02 × 10⁻³ g/mL), consistent with literature values.

Industrial and Research Applications

Analyse Chemischer Reaktionen

Types of Reactions: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding oxazolidinone N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidinone ring to amines.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

Oxidation: Oxazolidinone N-oxides.

Reduction: Amines.

Substitution: Substituted oxazolidinones.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is predominantly utilized as a chiral auxiliary in asymmetric synthesis. This compound aids in the production of enantiomerically pure compounds by inducing chirality during chemical reactions. The steric and electronic properties of its oxazolidinone ring enhance its effectiveness, making it a preferred choice over other chiral auxiliaries.

Key Features:

- Induces chirality in reaction intermediates.

- Enhances enantioselectivity and yields in asymmetric reactions.

Biological Activities

Research has indicated that derivatives of this compound exhibit potential biological activities , including antimicrobial and anticancer properties. The exploration of these derivatives is ongoing, with studies focusing on their mechanisms of action and therapeutic applications.

Drug Development

In the field of medicinal chemistry , this compound is being investigated for its role in the synthesis of chiral pharmaceuticals. The ability to produce enantiomerically pure drugs is critical for efficacy and safety, particularly in cases where one enantiomer may be therapeutically active while the other could be harmful.

Industrial Applications

This compound is also employed in the production of fine chemicals and advanced materials. Its chiral properties are leveraged to achieve desired stereochemistry in various industrial processes.

Enantiospecific Oxidative Carbonylation

This method involves the reaction of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol under specific conditions (100 °C, 20 atm CO-air mixture) to yield high isolated yields (up to 81%) .

Chiral Auxiliary Method

The compound can also be synthesized from (S)-valine ester using Grignard reagents and ethyl chlorocarbonate, showcasing its versatility as a chiral auxiliary .

Case Study 1: Antimicrobial Activity

A study examining derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis .

Case Study 2: Drug Development

In drug development applications, researchers have successfully synthesized several chiral drugs using this compound as a chiral auxiliary. This has led to improved efficacy profiles for certain therapeutic agents .

Wirkmechanismus

The mechanism of action of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming a temporary covalent bond with the substrate, it induces chirality in the reaction intermediate, leading to the preferential formation of one enantiomer over the other. This stereoselective process is facilitated by the steric and electronic properties of the oxazolidinone ring and its substituents.

Vergleich Mit ähnlichen Verbindungen

4-Isopropyl-5,5-dimethyloxazolidin-2-one

4-Benzyl-5,5-diphenyloxazolidin-2-one

- Substituents : 4-benzyl instead of isopropyl.

- Impact : The benzyl group introduces π-π interactions but lacks the isopropyl’s stereochemical control. Yields in Michael additions are comparable (~80%), but diastereoselectivity drops to 85:15 .

- Cost : Commercially available at lower prices (~¥59/25g vs. ¥111/250mg for DIOZ) .

4-(tert-Butyl)-5,5-diphenyloxazolidin-2-one

- Substituents : 4-tert-butyl instead of isopropyl.

- Impact : Increased steric hindrance slows reaction kinetics without improving selectivity. Rarely used in multi-step syntheses due to poor auxiliary recovery .

Performance in Key Reactions

Diastereoselectivity

Thermodynamic Stability

- DIOZ: The diphenyl groups stabilize transition states via van der Waals interactions, reducing epimerization risks during enolate formation .

- Methyl/tert-butyl analogues : Higher conformational flexibility leads to side reactions (e.g., racemization in Grignard additions) .

Industrial and Commercial Relevance

- Cost Efficiency : DIOZ’s high recovery rate (>90% in iterative syntheses) offsets its initial cost (¥111/250mg) .

- Pharmaceutical Applications: Critical for synthesizing enantiopure β²-amino acids (e.g., Z-β²hPhe-OH) and neurotensin ligands with subtype selectivity .

- Market Position : Preferred over 4-benzyl and 5,5-dimethyl variants in GMP manufacturing due to regulatory precedence .

Biologische Aktivität

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone ring structure, which contributes to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets.

Research indicates that this compound may function as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression and cellular processes such as differentiation and apoptosis. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, potentially resulting in altered gene expression profiles associated with cancer and other diseases .

Biological Activity

-

Anticancer Potential :

- Studies have shown that compounds similar to this compound exhibit selective inhibition against various HDAC isoforms. For instance, azumamides derived from similar scaffolds have demonstrated significant potency against HDAC1–3, 10, and 11 with IC50 values ranging from 14 nM to 67 nM . This suggests that this compound may also possess anticancer properties through modulation of HDAC activity.

- Neuroprotective Effects :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | HDAC inhibition | |

| Neuroprotection | Modulation of oxidative stress | |

| Antimicrobial | Interaction with bacterial targets |

Case Study: HDAC Inhibition

In a study focusing on the synthesis and evaluation of azumamide derivatives, this compound was used as a scaffold for developing more potent HDAC inhibitors. The research highlighted the importance of stereochemistry in determining the efficacy of these compounds against specific HDAC isoforms. The findings indicated that modifications to the oxazolidinone structure could enhance selectivity and potency, paving the way for developing targeted cancer therapies .

Q & A

Basic: What is the role of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one in asymmetric synthesis, and how does it compare to traditional Evans auxiliaries?

Answer:

this compound (DIOZ) is a chiral auxiliary widely used to control stereoselectivity in asymmetric alkylation, aldol, and conjugate addition reactions. Unlike traditional Evans auxiliaries (e.g., 4-substituted oxazolidinones), DIOZ’s bulky diphenyl and isopropyl groups enhance steric discrimination, improving enantiomeric excess (ee) in β²-amino acid synthesis . For example, in γ-peptide preparation, DIOZ enables >95% ee via enolate trapping with electrophiles, validated by X-ray crystallography and NMR spectroscopy . Methodologically, DIOZ is introduced via N-acylation, followed by enolization with strong bases (e.g., LDA), and subsequent electrophilic quenching .

Advanced: How can synthetic methodologies for DIOZ-functionalized intermediates be optimized to address diastereomer separation challenges?

Answer:

Diastereomer separation in DIOZ derivatives (e.g., 3-substituted oxazolidinones) is critical for accessing enantiopure building blocks. A two-step protocol involving flash column chromatography (EtOAc/hexane gradients) and recrystallization (DMF/EtOH) achieves >90% diastereomeric ratio (d.r.), as demonstrated in neurotensin receptor ligand synthesis . For complex cases (e.g., fluorinated analogs), fluorous solid-phase extraction (FSPE) combined with tosylate precipitation resolves stereochemical impurities, yielding 51–80% isolated yields . Key parameters include solvent polarity, temperature control during crystallization, and monitoring via -NMR for fluorinated systems .

Basic: What spectroscopic techniques are essential for characterizing DIOZ derivatives, and how are stereochemical ambiguities resolved?

Answer:

- and NMR : Assign stereochemistry using coupling constants (e.g., for vicinal protons) and NOE experiments. For example, the (S)-configuration of DIOZ is confirmed by distinct δ 7.45–7.27 ppm aromatic splitting patterns .

- X-ray crystallography : Resolves absolute configuration, as in the case of (R)-4-isopropyl-3-isopropylsulfanyl-DIOZ derivatives .

- Optical rotation : Critical for enantiopurity validation (e.g., for neurotensin ligands) .

Advanced: How can contradictions in reactivity data for DIOZ-derived enolates be systematically analyzed?

Answer:

Contradictions often arise from solvent effects, counterion chelation, or competing reaction pathways. For example:

- Lithium enolate aggregation states in THF vs. DME: Aggregates in THF reduce reactivity, while monomeric species in DME enhance electrophile trapping efficiency .

- Kinetic vs. thermodynamic control : Computational studies (DFT) and ReactIR spectroscopy track enolate formation rates, revealing that bulky electrophiles favor kinetic pathways, whereas smaller ones (e.g., methyl iodide) follow thermodynamic control .

- Cross-validation : Compare experimental ee values with computational models (e.g., Gaussian09) to identify outliers caused by unexpected transition states .

Basic: What biological applications have been explored using DIOZ-derived β-peptides, and how is their stability assessed?

Answer:

DIOZ-derived β³-peptides exhibit antiproliferative activity against cancer cell lines (e.g., HeLa) by disrupting ribosomal translation. Stability is assessed via:

- Circular dichroism (CD) : Monitors helical secondary structure retention in aqueous buffers.

- Protease resistance assays : Incubation with trypsin/chymotrypsin shows no degradation over 24 hours, confirming metabolic stability .

- Cell viability assays : IC₅₀ values (e.g., 12–18 µM for cyclo-β-tripeptides) are determined via MTT assays .

Advanced: How does modifying DIOZ’s aryl substituents impact its performance in stereoselective catalysis?

Answer:

Introducing electron-withdrawing (e.g., p-CF₃) or fluorinated groups alters π-π stacking and steric bulk, influencing enantioselectivity:

- Fluorinated analogs : Bis-[4-(tridecafluorooctyl)phenyl] derivatives increase lipophilicity, improving catalyst recycling in fluorous-phase systems .

- Steric tuning : Replacing isopropyl with adamantyl groups enhances ee in aldol reactions (from 85% to 93%) but reduces reaction rates due to excessive bulk .

- Synthetic validation : -NMR and mass spectrometry confirm structural integrity post-modification .

Basic: What safety protocols are recommended for handling DIOZ in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (S24/25) .

- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., CHCl₃, THF).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies address the low solubility of DIOZ derivatives in aqueous media for biological assays?

Answer:

- PEGylation : Attaching polyethylene glycol (PEG) chains via ester linkages improves solubility (e.g., from <0.1 mg/mL to 5 mg/mL) without compromising activity .

- Co-solvent systems : Use DMSO/H₂O (1:9 v/v) for in vitro assays, validated by dynamic light scattering (DLS) to confirm absence of aggregation .

- Prodrug design : Synthesize phosphate or acetylated precursors that hydrolyze in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.